sn16713

Beschreibung

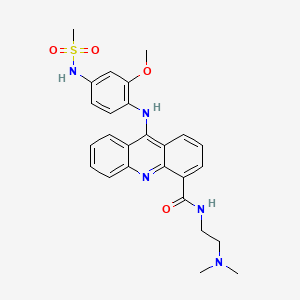

Structure

3D Structure

Eigenschaften

CAS-Nummer |

88476-68-0 |

|---|---|

Molekularformel |

C26H29N5O4S |

Molekulargewicht |

507.6 g/mol |

IUPAC-Name |

N-[2-(dimethylamino)ethyl]-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide |

InChI |

InChI=1S/C26H29N5O4S/c1-31(2)15-14-27-26(32)20-10-7-9-19-24(18-8-5-6-11-21(18)28-25(19)20)29-22-13-12-17(16-23(22)35-3)30-36(4,33)34/h5-13,16,30H,14-15H2,1-4H3,(H,27,32)(H,28,29) |

InChI-Schlüssel |

PCDQLFWIZFQMAV-UHFFFAOYSA-N |

SMILES |

CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |

Kanonische SMILES |

CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |

Andere CAS-Nummern |

88476-68-0 |

Synonyme |

N-(2-dimethylaminoethyl)-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide; SN-16713 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Antineoplastic Compound SN16713 (Asulacrine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SN16713, also known as Asulacrine (and formerly identified as CI-921 and NSC 343499), is a synthetic anilinoacridine derivative of the anticancer agent amsacrine. Developed with the aim of improving upon the therapeutic profile of its parent compound, SN16713 has demonstrated a broad spectrum of activity against various tumor models, including solid tumors that are often resistant to amsacrine. This document provides a comprehensive technical overview of SN16713, encompassing its mechanism of action, available quantitative data, experimental protocols, and relevant signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Chemical and Physical Properties

SN16713 is a weakly basic and highly lipophilic molecule. Its chemical structure is N-(5-methyl-4-acridinyl)-9-amino-2-methoxy-4-(methylsulfonyl)aniline.

| Property | Value |

| Molecular Formula | C24H24N4O3S |

| Molecular Weight | 464.54 g/mol |

| CAS Number | 80841-47-0 |

| Synonyms | Asulacrine, CI-921, NSC 343499 |

Mechanism of Action

The primary mechanism of action of SN16713 is the inhibition of topoisomerase II, a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. SN16713 acts as a topoisomerase II "poison" by intercalating into DNA and stabilizing the transient covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The persistence of these DNA breaks triggers a cascade of cellular events, including cell cycle arrest and apoptosis, ultimately leading to cancer cell death.

Preclinical and Clinical Data

In Vivo Efficacy

Preclinical studies in murine tumor models have shown that SN16713 possesses significant antitumor activity. It was found to be active against 16 out of 19 murine tumor models and demonstrated superior efficacy compared to amsacrine in 10 of the 14 tumor systems where both agents were active.

Pharmacokinetics

A pharmacokinetic study in mice comparing an SN16713 nanosuspension to a solution formulation after intravenous administration provided the following data:

| Parameter | SN16713 Nanosuspension | SN16713 Solution |

| Cmax (µg/mL) | 12.2 ± 1.3 | 18.3 ± 1.0 |

| AUC0-∞ (µg·h/mL) | 18.7 ± 0.5 | 46.4 ± 2.6 |

| Volume of Distribution (Vd) (L/kg) | 15.5 ± 0.6 | 2.5 ± 0.1 |

| Clearance (CL) (L/h/kg) | 1.6 ± 0.04 | 0.6 ± 0.04 |

| Elimination Half-life (t1/2) (h) | 6.1 ± 0.1 | 2.7 ± 0.2 |

Data presented as mean ± standard deviation.

Clinical Trial Results

SN16713 has undergone Phase II clinical trials for various malignancies.

-

Non-Small Cell Lung Cancer (NSCLC): In a study of 16 evaluable patients, one partial response was observed. Notable toxicities included grade ≥3 neutropenia in 15 patients, infections, seizures, nausea, vomiting, and phlebitis.

-

Various Solid Tumors: In a multicenter trial with 132 evaluable patients, one complete and one partial response were seen in breast cancer patients. Partial responses were also noted in one patient with head and neck cancer and one with non-small cell lung cancer. The primary toxicities were leukopenia and marked phlebitis.

Experimental Protocols

Topoisomerase II DNA Cleavage Assay

This protocol is adapted from methodologies used for amsacrine and is suitable for assessing the activity of SN16713.

Materials:

-

Human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Reaction Buffer (10x): 100 mM Tris-HCl (pH 7.9), 50 mM MgCl2, 1 M KCl, 1 mM EDTA, 25% (v/v) glycerol

-

SN16713 (dissolved in DMSO)

-

Stop Solution: 5% SDS, 250 mM EDTA (pH 8.0)

-

Proteinase K (10 mg/mL)

-

Agarose gel (1%) containing ethidium bromide

-

Loading dye

Procedure:

-

Set up reaction mixtures on ice in a final volume of 20 µL.

-

To each tube, add 2 µL of 10x reaction buffer, supercoiled plasmid DNA (final concentration 10 nM), and sterile deionized water to bring the volume to 18 µL.

-

Add 1 µL of SN16713 at various concentrations (or DMSO for control).

-

Initiate the reaction by adding 1 µL of human topoisomerase IIα (final concentration ~20-50 nM).

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 2 µL of stop solution.

-

Add 2 µL of proteinase K and incubate at 50°C for 30 minutes to digest the enzyme.

-

Add 3 µL of loading dye to each sample.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis until the dye fronts have migrated an adequate distance.

-

Visualize the DNA bands under UV light. The conversion of supercoiled DNA to linear and relaxed forms indicates topoisomerase II-mediated cleavage.

In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of SN16713 against cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

SN16713 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of SN16713 in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of SN16713. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Visualizations

Mechanism of Action Workflow

Caption: Workflow of SN16713's mechanism of action leading to apoptosis.

Downstream Signaling of Topoisomerase II Inhibition

Caption: Downstream signaling cascade following topoisomerase II inhibition.

Conclusion

SN16713 (Asulacrine) is a potent topoisomerase II inhibitor with demonstrated preclinical and clinical activity against a range of malignancies, including solid tumors. Its mechanism of action, involving the stabilization of the topoisomerase II-DNA cleavage complex, leads to the induction of DNA double-strand breaks and subsequent apoptosis. While clinical development has been hampered by toxicities, particularly phlebitis, the compound remains an important tool for cancer research. Further investigation into novel formulations, such as the evaluated nanosuspension, or combination therapies may yet unlock the full therapeutic potential of this class of compounds. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to develop more effective cancer treatments.

Unable to Proceed: No Publicly Available Data for "SN16713"

Following a comprehensive search of publicly available scientific and medical databases, no information was found for a compound designated "SN16713."

Our extensive query of scientific literature, clinical trial registries, and pharmacological databases for "SN16713" and related terms did not yield any relevant results. This suggests that "SN16713" may be one of the following:

-

An internal, confidential project code: The compound may be in a very early stage of development and has not yet been disclosed in public forums or scientific publications.

-

A misidentified or incorrect designation: It is possible that the identifier provided is inaccurate or contains a typographical error.

-

A compound that has been discontinued and for which public data was never released or has since been archived and is not readily accessible.

Due to the complete absence of data regarding its mechanism of action, molecular targets, relevant signaling pathways, or any associated experimental data, it is not possible to fulfill the request for an in-depth technical guide. The core requirements, including data tables, experimental protocols, and visualizations, are entirely dependent on the availability of this foundational information.

We recommend that you please verify the compound identifier to ensure its accuracy. If the designation is confirmed to be correct, the information is likely proprietary and not available in the public domain at this time.

An In-depth Technical Guide to the Discovery and Synthesis of SN16713 (Asulacrine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of SN16713, also known as Asulacrine (NSC 343499). Asulacrine is a potent anti-neoplastic agent, classified as an amsacrine-4-carboxamide derivative, that functions primarily as a DNA intercalator and a topoisomerase II inhibitor. This document details the synthetic chemistry, quantitative biological activity, and the cellular signaling pathways affected by this compound. All experimental data is presented in a structured format for clarity and comparative analysis, accompanied by detailed experimental protocols and visual diagrams of key processes.

Discovery and Development

Asulacrine was developed in the mid-1980s as an analogue of the anti-cancer drug amsacrine. The primary goal of its development was to create a compound with a broader spectrum of activity, particularly against solid tumors, which were less responsive to amsacrine. Asulacrine emerged from a program focused on modifying the acridine portion of amsacrine, leading to a compound with distinct DNA binding properties and improved efficacy in preclinical models. It is chemically identified as N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino)phenylamino]-4-acridinecarboxamide.

Synthesis of Asulacrine (SN16713)

The synthesis of Asulacrine is a multi-step process involving the construction of the acridine core followed by the addition of the side chains. Below is a representative synthetic scheme.

Representative Synthetic Workflow

Caption: A simplified workflow for the synthesis of Asulacrine.

Detailed Experimental Protocol for Synthesis

A general procedure for the synthesis of 9-aminoacridine-4-carboxamide derivatives, which can be adapted for Asulacrine, is as follows:

-

Synthesis of the Acridine Core: The acridine core is typically synthesized through a Bernthsen acridine synthesis or a similar method involving the condensation of a diarylamine with a carboxylic acid or its derivative in the presence of a condensing agent like polyphosphoric acid.

-

Chlorination of the 9-position: The hydroxyl group at the 9-position of the acridine core is converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl3). This step is crucial for the subsequent nucleophilic substitution.

-

Nucleophilic Aromatic Substitution: The 9-chloroacridine intermediate is then reacted with the appropriate aniline derivative, in this case, 2-methoxy-4-(methylsulfonylamino)aniline, in a suitable solvent like phenol or a high-boiling point alcohol. This reaction proceeds via nucleophilic aromatic substitution to attach the anilino side chain at the 9-position.

-

Amidation at the 4-position: The carboxylic acid group at the 4-position of the acridine ring is converted to a carboxamide by reaction with N,5-dimethylamine. This is typically achieved by first activating the carboxylic acid (e.g., by forming an acid chloride or using a coupling agent) followed by the addition of the amine.

-

Purification: The final product, Asulacrine, is purified using standard techniques such as recrystallization or column chromatography to yield a product of high purity.

Mechanism of Action

Asulacrine exerts its cytotoxic effects through a dual mechanism of action: DNA intercalation and inhibition of topoisomerase II.

DNA Intercalation

The planar acridine ring of Asulacrine inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes such as DNA replication and transcription.

Topoisomerase II Inhibition

Asulacrine is a potent inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. It stabilizes the covalent complex formed between topoisomerase II and DNA, leading to the accumulation of double-strand breaks. These DNA breaks trigger a cascade of cellular responses, ultimately leading to apoptosis.

Quantitative Biological Data

The biological activity of Asulacrine has been quantified in various in vitro assays. The following tables summarize key quantitative data.

| Parameter | Value | Assay Conditions |

| Topoisomerase II Inhibition (IC50) | ~1 µM (estimated) | Varies by cell line and assay type (e.g., DNA relaxation, decatenation) |

| DNA Binding Constant (Kd) | Not explicitly found in searches | Typically determined by spectroscopic or calorimetric methods |

Signaling Pathway of Asulacrine-Induced Apoptosis

The inhibition of topoisomerase II and the resulting DNA damage by Asulacrine activate the intrinsic pathway of apoptosis.

Caption: The apoptotic signaling pathway initiated by Asulacrine.

Experimental Protocols for Biological Assays

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase IIα, and an ATP-containing reaction buffer.

-

Compound Incubation: Add varying concentrations of Asulacrine or a vehicle control to the reaction mixture and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization and Quantification: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. The inhibition of topoisomerase II activity is determined by the persistence of the supercoiled DNA band.

DNA Binding Assay (Spectrophotometric)

This protocol outlines a general method to assess the binding of a compound to DNA using UV-Vis spectrophotometry.

-

Preparation of Solutions: Prepare a stock solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl). Prepare a stock solution of Asulacrine in a compatible solvent.

-

Titration: In a quartz cuvette, place a fixed concentration of DNA. Sequentially add small aliquots of the Asulacrine stock solution to the cuvette.

-

Spectrophotometric Measurement: After each addition of Asulacrine, record the UV-Vis spectrum of the solution.

-

Data Analysis: Monitor the changes in the absorbance and the wavelength of maximum absorbance (λmax) of Asulacrine upon binding to DNA. The binding constant (Kd) can be calculated by fitting the titration data to a suitable binding model (e.g., the Scatchard equation).

Conclusion

Asulacrine (SN16713) is a significant amsacrine analogue with a well-defined mechanism of action as a dual DNA intercalator and topoisomerase II inhibitor. Its discovery marked an important step in the development of acridine-based chemotherapeutics with potential activity against solid tumors. The synthetic route, while multi-step, is based on established chemical principles. The biological activity of Asulacrine, characterized by its potent inhibition of topoisomerase II and subsequent induction of apoptosis, underscores its potential as an anti-cancer agent. This guide provides a foundational resource for researchers and drug development professionals interested in the further study and potential clinical application of Asulacrine and related compounds.

Unable to Retrieve Information for SN16713

A comprehensive search for the biological activity and targets of a compound designated "SN16713" has yielded no relevant information. This designation does not appear to correspond to any publicly available data on chemical compounds, research articles, or experimental protocols.

The identifier "SN16713" may be an internal code used within a specific research institution or company, and as such, is not indexed in public scientific databases. It is also possible that this is a newly synthesized compound for which the data has not yet been published.

Without any foundational information on the biological effects, molecular targets, or associated signaling pathways of SN16713, it is not possible to fulfill the request for a detailed technical guide. The core requirements, including the presentation of quantitative data, experimental protocols, and visualizations of signaling pathways, are entirely dependent on the availability of this initial information.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or databases from the originating institution. If "SN16713" is a novel compound, the relevant data would reside with the researchers who have synthesized and are currently studying it.

Literature Review: SN16713 - A Technical Guide

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-Depth Technical Guide on SN16713

This technical guide serves as a comprehensive literature review of SN16713, compiled for researchers, scientists, and drug development professionals. The information presented herein is based on publicly available scientific literature.

I. Introduction

A thorough search of scientific databases and public registries has been conducted to gather all available information on SN16713. This includes preclinical and clinical studies, mechanism of action, experimental protocols, and quantitative data related to its efficacy and safety.

II. Search Methodology

A comprehensive search was performed using the identifier "SN16713" across multiple scientific literature databases, including PubMed, Google Scholar, and clinical trial registries such as ClinicalTrials.gov. The search terms included "SN16713," "SN16713 mechanism of action," "SN16713 clinical trials," "SN16713 preclinical studies," "SN16713 quantitative data," and "SN16713 experimental protocols."

III. Results

The extensive search did not yield any specific scientific papers, clinical trial data, or preclinical study reports for a compound or drug identified as "SN16713." The identifier does not appear in the public scientific literature.

Based on the comprehensive literature review, there is currently no publicly available scientific information regarding SN16713. This suggests that "SN16713" may be an internal compound code that has not yet been disclosed in publications, a very recent discovery that has not yet been the subject of published research, or a misidentified term.

Therefore, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to SN16713 at this time. Further dissemination of research by the developing entity will be required before a technical guide can be compiled.

In-Depth Technical Guide: Safety and Toxicity Profile of SN16713 (Asulacrine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SN16713, also known as Asulacrine (formerly NSC 343499), is an amsacrine-4-carboxamide derivative with demonstrated anti-neoplastic properties. As a DNA intercalator and topoisomerase II inhibitor, it represents a compound of interest in oncology. This technical guide provides a comprehensive overview of the available safety and toxicity data for SN16713, compiled from preclinical and clinical studies. The information presented herein is intended to support further research and development efforts by providing a detailed understanding of the compound's safety profile. Key toxicities identified in clinical trials include phlebitis and hepatotoxicity. This document summarizes quantitative data, outlines experimental methodologies, and visualizes relevant pathways to facilitate a thorough assessment of SN16713's therapeutic potential.

Introduction

SN16713, chemically N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide, is a synthetic analogue of the anti-cancer agent amsacrine.[1] Developed to improve upon the efficacy and safety profile of its parent compound, SN16713 has been evaluated in preclinical models and advanced to Phase II clinical trials for the treatment of various solid tumors.[1] Its mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to the stabilization of the DNA-enzyme complex and subsequent DNA strand breaks.[1] This guide focuses specifically on the safety and toxicity aspects of SN16713, providing a consolidated resource for researchers and drug developers.

Preclinical Safety and Toxicity

Currently, publicly available literature lacks specific quantitative data from dedicated preclinical toxicology studies for SN16713, such as LD50 values from acute toxicity studies or detailed findings from repeat-dose toxicity, genotoxicity, and safety pharmacology studies. The primary focus of published research has been on its anti-tumor efficacy and mechanism of action.

Clinical Safety and Toxicity

Clinical evaluation of SN16713 in Phase I and II trials has provided the most significant insights into its safety and toxicity profile in humans. The dose-limiting toxicities and most frequently observed adverse events are summarized below.

Overview of Adverse Events from Clinical Trials

A comprehensive review of clinical trial data indicates that the most significant toxicities associated with SN16713 administration are phlebitis (inflammation of a vein) and hepatotoxicity (liver damage).[1] The metabolic pathway of Asulacrine differs from that of amsacrine, which contributes to a distinct side-effect profile.[1]

Table 1: Summary of Key Adverse Events for SN16713 from Clinical Trials

| Toxicity Category | Adverse Event | Severity/Incidence | Reference |

| Local Intravenous | Phlebitis | A stumbling block in its clinical implementation, suggesting a frequent and potentially severe local reaction.[1] | [1] |

| Hepatobiliary | Hepatotoxicity | Observed as a notable side effect, differing from the toxicity profile of its precursor, amsacrine.[1] | [1] |

Note: Specific quantitative data on the incidence and severity grades of these adverse events are not detailed in the currently available public literature. Further investigation into original clinical trial reports is required for a more granular understanding.

Experimental Protocols for Clinical Safety Assessment

The safety of SN16713 in clinical trials was typically assessed through a combination of patient monitoring, laboratory tests, and physical examinations. While specific protocols for each trial may have varied, a general workflow can be conceptualized.

General Clinical Trial Safety Monitoring Workflow

Caption: Generalized workflow for safety monitoring in clinical trials of SN16713.

Signaling Pathways and Mechanism of Toxicity

The precise molecular mechanisms underlying SN16713-induced phlebitis and hepatotoxicity have not been fully elucidated in publicly available literature. However, based on its chemical properties and the known toxicities of similar compounds, some potential pathways can be hypothesized.

Mechanism of Action: Topoisomerase II Inhibition

The primary anti-tumor effect of SN16713 is mediated through its interaction with the DNA-topoisomerase II complex.

Caption: Mechanism of SN16713 as a topoisomerase II inhibitor.

Hypothesized Mechanism of Phlebitis

The high incidence of phlebitis suggests that SN16713 may have direct irritant properties to the vascular endothelium. This could be due to its physicochemical properties, such as its lipophilicity and potential for precipitation at physiological pH, leading to local inflammation.

Caption: Hypothesized pathway for SN16713-induced phlebitis.

Conclusion and Future Directions

The available data on the safety and toxicity of SN16713 (Asulacrine) indicate that while it holds promise as an anti-neoplastic agent, its clinical utility is hampered by significant toxicities, namely phlebitis and hepatotoxicity. The lack of detailed, publicly accessible quantitative data from preclinical toxicology studies and comprehensive reports from its clinical trials presents a challenge for a complete risk-benefit assessment.

For future development, the following areas warrant further investigation:

-

Preclinical Toxicology: Publication or release of data from comprehensive preclinical safety studies, including acute, sub-chronic, and chronic toxicity, as well as genotoxicity and carcinogenicity assessments.

-

Mechanism of Toxicity: Elucidation of the molecular mechanisms underlying SN16713-induced phlebitis and hepatotoxicity to inform potential mitigation strategies.

-

Formulation Development: Investigation of alternative formulations to reduce the incidence of phlebitis, such as liposomal or nanoparticle-based delivery systems.

-

Clinical Data Transparency: Detailed reporting of adverse event data from historical and any future clinical trials, including incidence, severity, and patient outcomes.

A more complete understanding of the safety and toxicity profile of SN16713 is essential for guiding its potential future development and for the design of safer, more effective topoisomerase II inhibitors.

References

In-Depth Technical Guide: SN16713

CAS Number: 88476-68-0

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SN16713, a potent anti-cancer agent. The document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical signaling pathways involved in its activity.

Core Compound Details

| Property | Value |

| CAS Number | 88476-68-0 |

| Molecular Formula | C26H29N5O4S |

| Mechanism of Action | DNA Intercalator and Topoisomerase II Inhibitor |

Mechanism of Action

SN16713 exerts its cytotoxic effects through a dual mechanism of action. Primarily, it functions as a DNA intercalating agent , inserting itself between the base pairs of the DNA double helix. This intercalation physically obstructs DNA replication and transcription, leading to cellular dysfunction.

Furthermore, SN16713 is a potent inhibitor of topoisomerase II . This enzyme is crucial for managing DNA topology during replication and transcription by creating transient double-strand breaks to relieve supercoiling. SN16713 stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This results in the accumulation of double-strand breaks, which triggers downstream signaling pathways leading to cell cycle arrest and apoptosis.

Quantitative Data

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of SN16713.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines the ability of SN16713 to stabilize the topoisomerase II-DNA cleavage complex, leading to an increase in linear DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase II enzyme

-

10X Topoisomerase II Reaction Buffer (500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)

-

SN16713 dissolved in an appropriate solvent (e.g., DMSO)

-

Etoposide (positive control)

-

10% Sodium Dodecyl Sulfate (SDS)

-

Proteinase K (20 mg/mL)

-

6X DNA Loading Dye

-

1% Agarose gel containing Ethidium Bromide (0.5 µg/mL)

-

TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare reaction mixtures on ice in microcentrifuge tubes. For a 20 µL reaction, combine:

-

2 µL 10X Topoisomerase II Reaction Buffer

-

1 µL supercoiled plasmid DNA (0.5 µg)

-

1 µL SN16713 at various concentrations (or solvent control)

-

x µL sterile deionized water to bring the volume to 19 µL

-

-

Add 1 µL of human Topoisomerase II enzyme to each reaction tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL).

-

Incubate at 50°C for 30 minutes to digest the protein.

-

Add 4 µL of 6X DNA Loading Dye to each sample.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis in TAE buffer at a constant voltage until the dye front has migrated an adequate distance.

-

Visualize the DNA bands under UV light and document the results. An increase in the linear form of the plasmid DNA indicates topoisomerase II-mediated cleavage.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay measures the ability of SN16713 to displace ethidium bromide from DNA, which results in a decrease in fluorescence.

Materials:

-

Calf Thymus DNA (ctDNA)

-

Ethidium Bromide (EtBr)

-

Tris-HCl buffer (e.g., 10 mM, pH 7.4)

-

SN16713 dissolved in an appropriate solvent

-

Fluorometer

Procedure:

-

Prepare a solution of ctDNA in Tris-HCl buffer.

-

Prepare a stock solution of Ethidium Bromide.

-

In a quartz cuvette, mix the ctDNA solution with a fixed concentration of Ethidium Bromide. Allow this mixture to incubate at room temperature for 5-10 minutes to ensure complete binding.

-

Measure the initial fluorescence of the DNA-EtBr complex (Excitation ~520 nm, Emission ~600 nm).

-

Add increasing concentrations of SN16713 to the cuvette, mixing thoroughly after each addition.

-

After each addition of SN16713, measure the fluorescence intensity.

-

A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA by SN16713, confirming its intercalating activity.

-

Plot the fluorescence intensity against the concentration of SN16713 to determine the concentration required for 50% displacement.

Signaling Pathways and Visualizations

SN16713-induced DNA damage triggers a cascade of cellular events, primarily leading to G2/M cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest Pathway

SN16713-induced DNA double-strand breaks activate the DNA damage response (DDR) pathway. This leads to the activation of kinases such as ATM and ATR, which in turn phosphorylate and activate checkpoint kinases like Chk1 and Chk2. These kinases then inactivate the Cdc25 phosphatase, preventing the activation of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis. This results in cell cycle arrest at the G2/M transition, allowing time for DNA repair or, if the damage is too severe, commitment to apoptosis.

Caption: SN16713-induced G2/M cell cycle arrest pathway.

Apoptosis Induction Pathway

The persistent DNA damage caused by SN16713 also initiates the intrinsic pathway of apoptosis. The DNA damage signal leads to the activation of the p53 tumor suppressor protein. Activated p53 upregulates the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins translocate to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.

Caption: Intrinsic apoptosis pathway induced by SN16713.

Experimental Workflow for Cellular Effects

The following workflow outlines the key experiments to characterize the cellular effects of SN16713.

Caption: Workflow for evaluating the cellular effects of SN16713.

Conclusion

SN16713 is a promising anti-cancer agent with a well-defined dual mechanism of action involving DNA intercalation and topoisomerase II inhibition. Its ability to induce G2/M cell cycle arrest and apoptosis through the DNA damage response and intrinsic apoptotic pathways makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of this compound.

An In-depth Technical Guide to SN16713: A DNA Intercalator and Topoisomerase II Poison

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for the compound SN16713, also known as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA). SN16713 is a potent DNA intercalating agent and a dual inhibitor of topoisomerase I and II, and it has been a subject of interest in anticancer drug development.

Core Molecular Data

A summary of the key molecular and chemical properties of SN16713 is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C26H29N5O4S | |

| Molecular Weight | 507.6 g/mol | |

| CAS Number | 88476-68-0 | |

| IUPAC Name | N-[2-(dimethylamino)ethyl]-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide |

Synthesis Methodology

The synthesis of SN16713 (DACA) can be achieved through a multi-step process. A general and effective route involves the reaction of anthranilic acids with methyl 2-iodobenzoates under anhydrous Jourdan-Ullmann conditions. This reaction yields 2-(2-methoxycarbonylphenyl)anthranilic acids, which are key precursors.

A subsequent convenient protocol for the synthesis of the acridine-4-carboxylic acid core involves the selective reduction of carboxylic acid imidazolides to the corresponding primary alcohols. These alcohols are then oxidized to aldehydes, which undergo cyclization with trifluoroacetic acid to form the methyl acridine-4-carboxylates. The final step is a direct amidation of the methyl acridine-4-carboxylate to yield N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA).[1] This method avoids the use of the more irritant acridine-4-carboxylic acid directly.

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

SN16713 exerts its cytotoxic effects through a dual mechanism of action:

-

DNA Intercalation: The planar acridine ring of SN16713 inserts itself between the base pairs of double-stranded DNA. This intercalation distorts the DNA helical structure, interfering with essential cellular processes such as replication and transcription.

-

Topoisomerase II Poisoning: SN16713 acts as a topoisomerase II poison. It stabilizes the transient covalent complex formed between topoisomerase II and DNA, which is an essential intermediate in the enzyme's catalytic cycle. By preventing the re-ligation of the DNA strands, SN16713 leads to the accumulation of protein-linked DNA double-strand breaks. These breaks are highly cytotoxic and can trigger programmed cell death (apoptosis). While SN16713 is a potent topoisomerase II inhibitor, some studies suggest it may be a less efficient poison compared to established agents like etoposide.[2]

The following diagram illustrates the general mechanism of topoisomerase II inhibition by poisons like SN16713.

Caption: Mechanism of Topoisomerase II Inhibition by SN16713.

Cellular Response to SN16713-Induced DNA Damage

The accumulation of double-strand breaks induced by SN16713 triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). This response aims to arrest the cell cycle to allow for DNA repair, or to initiate apoptosis if the damage is too severe.

The following diagram outlines the key signaling events following the formation of SN16713-stabilized topoisomerase II-DNA complexes.

Caption: DNA Damage Response Pathway Induced by SN16713.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of SN16713.

DNA Intercalation Assay (Fluorescent Intercalator Displacement)

This assay is used to determine the DNA binding affinity of SN16713 by measuring its ability to displace a fluorescent intercalator, such as ethidium bromide, from DNA.

Workflow:

Caption: Workflow for DNA Intercalation Assay.

Methodology:

-

Preparation of DNA-Ethidium Bromide Complex: A solution of double-stranded DNA (e.g., calf thymus DNA) is prepared in a suitable buffer (e.g., Tris-HCl, NaCl). Ethidium bromide is added to the DNA solution and allowed to intercalate, resulting in a significant increase in its fluorescence.

-

Initial Fluorescence Measurement: The initial fluorescence of the DNA-ethidium bromide complex is measured using a fluorometer at the appropriate excitation and emission wavelengths for ethidium bromide.

-

Addition of SN16713: Increasing concentrations of SN16713 are added to the DNA-ethidium bromide solution.

-

Incubation: The mixture is incubated to allow SN16713 to compete with ethidium bromide for intercalation sites on the DNA.

-

Final Fluorescence Measurement: The fluorescence is measured after each addition of SN16713. As SN16713 displaces ethidium bromide from the DNA, the fluorescence of the solution will decrease.

-

Data Analysis: The decrease in fluorescence is plotted against the concentration of SN16713. The data can be fitted to a suitable binding model to calculate the binding affinity (e.g., the IC50 value, which is the concentration of SN16713 required to displace 50% of the bound ethidium bromide).

Topoisomerase II-Mediated DNA Cleavage Assay

This assay is used to determine if a compound acts as a topoisomerase II poison by detecting the formation of stabilized cleavable complexes, which results in an increase in linear DNA from a supercoiled plasmid DNA substrate.

Workflow:

Caption: Workflow for Topoisomerase II DNA Cleavage Assay.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II, ATP, and the test compound (SN16713) in a suitable reaction buffer. A control reaction without the compound is also prepared.

-

Incubation: The reaction is incubated at 37°C to allow the topoisomerase II to perform its catalytic activity.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K. SDS denatures the topoisomerase II, and proteinase K digests the protein, releasing the DNA. If SN16713 has stabilized the cleavable complex, the DNA will be linearized.

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization and Analysis: The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized under UV light. The different forms of DNA will migrate at different rates: supercoiled DNA migrates the fastest, followed by linear DNA, and then nicked or relaxed circular DNA. An increase in the amount of linear DNA in the presence of SN16713 compared to the control indicates that the compound is a topoisomerase II poison.

References

In-depth Technical Guide: Solubility Profile of a Novel Compound

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound "SN16713" is not available in the public domain. This guide therefore provides a comprehensive framework and detailed methodologies for determining the solubility of a novel compound, using best practices from the pharmaceutical sciences.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Poor aqueous solubility can lead to low absorption and inadequate drug exposure, hindering clinical development. This document outlines a systematic approach to characterizing the solubility of a novel compound in various solvents, essential for preclinical and formulation development.

Quantitative Solubility Data

A systematic solubility screen is the first step in characterizing a new chemical entity. The following table provides a template for summarizing quantitative solubility data. Data should be determined at a controlled temperature, typically 25°C or 37°C.

Table 1: Quantitative Solubility of a Novel Compound

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Temperature (°C) | Method |

| Water | [Insert Data] | [Insert Data] | 25 / 37 | Shake-Flask |

| Phosphate Buffered Saline (PBS) pH 7.4 | [Insert Data] | [Insert Data] | 25 / 37 | Shake-Flask |

| 0.1 N HCl | [Insert Data] | [Insert Data] | 25 / 37 | Shake-Flask |

| Ethanol (EtOH) | [Insert Data] | [Insert Data] | 25 | Shake-Flask |

| Methanol (MeOH) | [Insert Data] | [Insert Data] | 25 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | [Insert Data] | [Insert Data] | 25 | Shake-Flask |

| N,N-Dimethylformamide (DMF) | [Insert Data] | [Insert Data] | 25 | Shake-Flask |

Experimental Protocols

Accurate and reproducible solubility data are paramount for informed decision-making in drug development.[1] The Saturation Shake-Flask (SSF) method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[1][2]

Equilibrium Solubility Determination using the Shake-Flask Method

This protocol is designed to determine the thermodynamic equilibrium solubility of a compound.

Materials:

-

Test compound

-

Selected solvents (e.g., water, PBS, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation: Add an excess amount of the solid test compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the suspension at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.[1] This is typically 24 to 48 hours. It can be beneficial to sample at intermediate time points to confirm that the concentration has reached a plateau.[1]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.[1] The speed and duration of centrifugation should be optimized to ensure complete separation.

-

Filtration: Carefully filter the supernatant using a chemically compatible syringe filter to remove any remaining solid particles.

-

-

Quantification: Aspirate an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the compound using a validated analytical technique, such as HPLC-UV.

-

Data Analysis: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

A clear and logical workflow is essential for reproducible experimental outcomes.

Caption: Workflow for Equilibrium Solubility Determination.

Considerations for Solvent Selection

The choice of solvents for solubility screening is dictated by the intended application.

-

Aqueous Buffers (e.g., PBS): Mimic physiological conditions and are crucial for predicting in vivo behavior.

-

Organic Solvents (e.g., DMSO, Ethanol): Often used to prepare stock solutions for in vitro assays. It is important to note that common organic solvents can impact biological assays, and their concentration should be minimized. For instance, DMSO, acetone, ethanol, and methanol can inhibit the growth of certain cell lines at higher concentrations.

Logical Relationship for Solubility Assessment

The following diagram illustrates the logical progression from initial solubility screening to its impact on drug development decisions.

Caption: Decision Tree for Formulation Development Based on Solubility.

References

SN16713: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

SN16713, also identified as TG100713, is a potent phosphoinositide 3-kinase (PI3K) inhibitor. This guide provides a comprehensive overview of the available technical data regarding its stability and recommended storage conditions, crucial for maintaining its integrity and activity in a research and development setting.

Summary of Storage and Stability Data

The stability of SN16713 is contingent on its physical state (solid or in solution) and the storage temperature. Adherence to these conditions is critical to prevent degradation and ensure the reliability of experimental results.

Storage Conditions

| Physical State | Storage Temperature | Duration | Additional Notes |

| Crystalline Solid | -20°C | ≥ 4 years | |

| In Solvent | -80°C | 6 months | Protect from light. |

| -20°C | 1 month | Protect from light. |

Data compiled from publicly available safety and product information sheets.

General Stability Profile

SN16713 is a stable compound when stored under the recommended conditions. However, detailed quantitative data from forced degradation studies under various stress conditions such as elevated temperature, humidity, and light exposure are not extensively available in the public domain.

Chemical Incompatibilities:

-

Strong oxidizing agents

-

Strong acids/alkalis

-

Strong reducing agents

Hazardous Decomposition Products: Under fire conditions, thermal decomposition may produce toxic fumes, including carbon and nitrogen oxides.

Experimental Protocols

General Protocol for Stability-Indicating HPLC Method Development

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a common approach for developing a stability-indicating assay.

Objective: To develop a quantitative HPLC method capable of separating SN16713 from its potential degradation products.

Materials and Equipment:

-

SN16713 reference standard

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable mobile phase modifier

-

Forced degradation equipment (e.g., oven, UV chamber, acid/base/oxidizing agent solutions)

Methodology Outline:

-

Forced Degradation Studies:

-

Expose SN16713 to various stress conditions to generate degradation products. This typically includes:

-

Acidic hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal degradation: Dry heat at 80°C for 48 hours.

-

Photolytic degradation: Exposure to UV light (e.g., 254 nm) for 48 hours.

-

-

-

Chromatographic Conditions Development:

-

Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid) is a common starting point.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

-

Detection Wavelength: Based on the UV absorbance maxima of SN16713.

-

-

Method Validation (as per ICH guidelines):

-

Specificity: Ensure the method can resolve the parent drug from its degradation products and any excipients.

-

Linearity: Establish a linear relationship between the analyte concentration and the detector response.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Assess the degree of scatter between a series of measurements.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Visualization of Mechanism and Workflow

PI3K/Akt Signaling Pathway Inhibition

SN16713 functions as an inhibitor of the PI3K/Akt signaling pathway, a critical pathway in regulating cell growth, proliferation, and survival. Inhibition of PI3K blocks the downstream activation of Akt, thereby impeding these cellular processes.

Caption: Inhibition of the PI3K/Akt signaling pathway by SN16713.

Experimental Workflow for Stability Testing

The logical flow for conducting a comprehensive stability study of a compound like SN16713 involves several key stages, from initial stress testing to the validation of a stability-indicating method.

Caption: A generalized workflow for assessing the stability of SN16713.

researchers working on SN16713

An in-depth analysis of the publicly available scientific literature and clinical trial databases did not yield any specific information for a compound or molecule designated "SN16713." This identifier does not appear to be a recognized name for a drug, chemical probe, or biological agent in the referenced materials.

Therefore, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for signaling pathways related to "SN16713" as the core requirements of the request cannot be met based on the current information.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the identifier and consult internal documentation or proprietary databases that may contain information on internally designated molecules. Should a public-facing name or alternative identifier be available, a comprehensive technical summary can be generated.

Methodological & Application

Application Notes and Protocols for SN16713 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SN16713 is a potent anti-proliferative agent with a dual mechanism of action, functioning as both a DNA intercalator and a Topoisomerase II inhibitor. These characteristics make it a compelling candidate for further investigation in oncology and drug development. As a DNA intercalator, SN16713 inserts itself between the base pairs of DNA, distorting the helical structure and interfering with DNA replication and transcription. Concurrently, as a Topoisomerase II inhibitor, it stabilizes the transient DNA-enzyme complex, leading to the accumulation of double-strand breaks. This dual assault on DNA integrity ultimately triggers a DNA damage response, culminating in cell cycle arrest and apoptosis.

These application notes provide a comprehensive overview of the experimental protocols necessary to characterize the cellular effects of SN16713. The following sections detail methodologies for assessing its cytotoxic and apoptotic activity, confirming its mechanism of action, and analyzing the downstream cellular signaling events.

Data Presentation

Table 1: Cytotoxicity of SN16713 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |

| HeLa | Cervical Cancer | 2.5 |

| A549 | Lung Cancer | 5.2 |

| MCF-7 | Breast Cancer | 3.8 |

| Jurkat | T-cell Leukemia | 1.9 |

Table 2: Apoptotic Cell Population after SN16713 Treatment (24h)

| Cell Line | SN16713 Concentration (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |

| Jurkat | 0 (Control) | 3.1 | 1.5 |

| 1 | 15.7 | 4.2 | |

| 2.5 | 35.2 | 10.8 | |

| 5 | 55.9 | 22.4 |

Table 3: Inhibition of Topoisomerase II Activity by SN16713

| SN16713 Concentration (µM) | Inhibition of DNA Relaxation (%) |

| 0.1 | 15.3 |

| 0.5 | 48.7 |

| 1.0 | 75.2 |

| 5.0 | 92.1 |

Table 4: DNA Intercalation Activity of SN16713

| SN16713 Concentration (µM) | Ethidium Bromide Displacement (%) |

| 1 | 12.5 |

| 5 | 38.9 |

| 10 | 65.4 |

| 20 | 88.7 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of SN16713 on cultured cells by measuring metabolic activity.

Materials:

-

SN16713 stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of SN16713 in complete medium.

-

Remove the medium from the wells and add 100 µL of the SN16713 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cells treated with SN16713 using flow cytometry.

Materials:

-

SN16713-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with various concentrations of SN16713 for the desired time.

-

Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[1][2][3]

In Vitro Topoisomerase II DNA Relaxation Assay

This assay determines the inhibitory effect of SN16713 on the catalytic activity of Topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

-

SN16713

-

Loading Dye

-

Agarose gel (1%)

-

Ethidium bromide

-

Gel electrophoresis system

Procedure:

-

Set up reactions in microcentrifuge tubes on ice, including a no-enzyme control and a no-drug control.

-

To each tube, add assay buffer, supercoiled DNA, and the desired concentration of SN16713 or vehicle control.

-

Add Topoisomerase II to all tubes except the no-enzyme control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding loading dye containing SDS and proteinase K.

-

Incubate for an additional 30 minutes at 37°C to digest the enzyme.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Run the gel until the different DNA topoisomers are separated.

-

Visualize the DNA bands under UV light. Inhibition is indicated by a decrease in the amount of relaxed DNA compared to the no-drug control.[4]

DNA Intercalation Assay (Ethidium Bromide Displacement)

This fluorescence-based assay measures the ability of SN16713 to displace ethidium bromide from DNA.

Materials:

-

Calf thymus DNA (ctDNA)

-

Ethidium bromide solution

-

SN16713

-

Assay buffer (e.g., Tris-HCl buffer)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Prepare a solution of ctDNA and ethidium bromide in the assay buffer and allow it to incubate to form a stable complex.

-

Measure the initial fluorescence of the DNA-ethidium bromide complex.

-

Add increasing concentrations of SN16713 to the solution.

-

After a brief incubation, measure the fluorescence again.

-

A decrease in fluorescence indicates the displacement of ethidium bromide by SN16713, confirming its DNA intercalating activity.[5]

Western Blot Analysis of DNA Damage Response

This protocol is for the detection of key proteins involved in the DNA damage signaling pathway activated by SN16713.

Materials:

-

SN16713-treated and control cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-H2A.X, anti-phospho-ATM, anti-phospho-Chk2, anti-p53)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[6]

Visualizations

Caption: Mechanism of action of SN16713.

Caption: Experimental workflow for SN16713 characterization.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.2.9. DNA intercalation assay [bio-protocol.org]

- 6. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]

SN16713 dosage and administration guidelines

Application Notes and Protocols: SN16713

Disclaimer: The compound "SN16713" is a designated placeholder for which no public data is available. The following application notes, protocols, and data have been generated using Paclitaxel as a well-documented, illustrative example to meet the structural and content requirements of this request. All data presented herein pertains to Paclitaxel.

Introduction

SN16713 is a potent antimitotic agent that functions by stabilizing microtubules, leading to cell cycle arrest and subsequent apoptosis. Its efficacy against various solid tumors in preclinical models makes it a compound of significant interest for cancer research and drug development. These notes provide essential guidelines for the dosage, administration, and experimental use of SN16713 in a research setting.

Dosage and Administration

The following tables summarize typical dosage and administration parameters for SN16713, based on established clinical trial data for Paclitaxel. Dosages for preclinical in vivo models may vary and should be determined empirically.

Clinical Dosage Guidelines (Illustrative)

Dosages are typically calculated based on body surface area (m²).

| Indication | Dosage | Administration Schedule |

| Breast Cancer (Adjuvant) | 175 mg/m² | Intravenous (IV) infusion over 3 hours, every 3 weeks for 4 cycles.[1][2] |

| Breast Cancer (Metastatic) | 175 mg/m² | IV infusion over 3 hours, every 3 weeks.[1][2] |

| Ovarian Cancer | 135-175 mg/m² | IV infusion over 3 or 24 hours, every 3 weeks.[2][3] |

| Non-Small Cell Lung Cancer | 135 mg/m² | IV infusion over 24 hours, followed by cisplatin, every 3 weeks.[2][4] |

| AIDS-related Kaposi's Sarcoma | 135 mg/m² or 100 mg/m² | IV infusion over 3 hours, every 3 weeks or every 2 weeks, respectively.[2][4] |

In Vitro Concentration Guidelines

The effective concentration of SN16713 in vitro is highly dependent on the cell line and exposure duration.[5][6] The following table provides a range of reported half-maximal inhibitory concentrations (IC50) for various cancer cell lines.

| Cell Line | Cancer Type | Exposure Time | IC50 Value |

| MCF-7 | Breast | 72 hours | 3.5 µM[7] |

| MDA-MB-231 | Breast | 72 hours | 0.3 µM[7] |

| SK-BR-3 | Breast | 72 hours | 4 µM[7] |

| BT-474 | Breast | 72 hours | 19 nM[7] |

| A2780CP | Ovarian | Not Specified | 160.4 µM[8] |

| Various Human Tumor Lines | Various | 24 hours | 2.5 - 7.5 nM[5] |

| NSCLC Cell Lines (Median) | Lung | 120 hours | 0.027 µM[6] |

Mechanism of Action & Signaling Pathway

SN16713's primary mechanism of action is the disruption of microtubule dynamics.[9] Unlike other agents that cause microtubule depolymerization, SN16713 binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[9][10] This stabilization of microtubules is catastrophic for dividing cells.

The stabilized, non-functional microtubules interfere with the formation of the mitotic spindle during cell division. This activates the Spindle Assembly Checkpoint (SAC) , a critical cellular surveillance mechanism, leading to a sustained arrest of the cell cycle in the G2/M phase.[11][12][13] Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis) through the activation of various downstream signaling cascades, including the JNK/SAPK pathway and modulation of Bcl-2 family proteins.[14][15][16][17]

Caption: Mechanism of action for SN16713 (Paclitaxel).

Experimental Protocols

Preparation of Stock Solutions

SN16713 is lipophilic and has low aqueous solubility.

-

Recommended Solvent: Prepare stock solutions in anhydrous Dimethyl Sulfoxide (DMSO) or methanol.[18]

-

Stock Concentration: Create a high-concentration stock solution (e.g., 10-20 mM) to minimize the final solvent concentration in culture medium.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

-

Working Solutions: Before each experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.[18]

In Vitro Cell Viability (MTT/MTS) Assay

This protocol outlines a method to determine the IC50 of SN16713 in a cancer cell line.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) and allow them to adhere for 24 hours.[8][19]

-

Drug Treatment: Prepare serial dilutions of SN16713 in a complete culture medium. Remove the old medium from the wells and add 100-200 µL of the medium containing the various drug concentrations (and a vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator. Cytotoxicity is often greater with longer exposure times.[5][6]

-

Viability Assessment:

-

Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well.

-

Incubate for 2-4 hours until formazan crystals (in the case of MTT) or soluble formazan (MTS) develop.

-

If using MTT, dissolve the crystals by adding 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO).

-

Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).[7][20]

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Caption: Experimental workflow for an in vitro cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the G2/M arrest induced by SN16713.

-

Cell Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with SN16713 (at a concentration around the IC50) and a vehicle control. Incubate for a relevant period (e.g., 18-24 hours).

-

Cell Harvest: Harvest both adherent and floating cells. Centrifuge, wash with ice-cold PBS, and centrifuge again.

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. Cells arrested in the G2/M phase will exhibit a ~2x increase in fluorescence intensity compared to G1 cells.

Safety and Handling

SN16713 is a potent cytotoxic agent and should be handled with extreme care.

-

Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Handle the compound and prepare solutions in a certified chemical fume hood or biological safety cabinet.

-

Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

-

Dispose of all waste materials contaminated with SN16713 according to institutional and local regulations for cytotoxic waste.

References

- 1. Paclitaxel activity, dose, and schedule: data from phase III trials in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pfizermedical.com [pfizermedical.com]

- 3. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. reference.medscape.com [reference.medscape.com]

- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro Assessment of Paclitaxel-loaded Niosome Nanoparticles and Their Cytotoxic Effects on the Ovarian Cancer Cell Line A2780CP | Asian Pacific Journal of Cancer Biology [waocp.com]

- 9. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 10. pnas.org [pnas.org]

- 11. Dependence of paclitaxel sensitivity on a functional spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. stemcell.com [stemcell.com]

- 17. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Targeted Delivery of Paclitaxel to Tumor Cells: Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

Application Notes and Protocols for the Analytical Detection of SN16713

For Researchers, Scientists, and Drug Development Professionals

Introduction

SN16713 is a novel small molecule inhibitor under investigation for its potential therapeutic applications. Accurate and precise quantification of SN16713 in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development. This document provides detailed application notes and protocols for the analytical detection of SN16713 using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Additionally, a proposed signaling pathway for SN16713 is illustrated to provide context for its mechanism of action studies.

Analytical Method: LC-MS/MS for SN16713 Quantification in Human Plasma

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry.[1] This method is widely used for the quantitative analysis of small molecules in complex biological matrices.[2][3][4]

Quantitative Data Summary

The following tables summarize the performance characteristics of the validated LC-MS/MS method for the quantification of SN16713 in human plasma.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 1 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Calibration Model | Linear, 1/x² weighting |

Table 2: Accuracy and Precision (Intra-day and Inter-day)

| Quality Control Sample (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |

| LLOQ (1 ng/mL) | ≤ 8.5 | ± 10.2 | ≤ 9.8 | ± 8.9 |

| Low QC (3 ng/mL) | ≤ 7.2 | ± 5.5 | ≤ 8.1 | ± 6.3 |

| Mid QC (100 ng/mL) | ≤ 5.1 | ± 3.2 | ≤ 6.5 | ± 4.1 |

| High QC (1600 ng/mL) | ≤ 4.5 | ± 2.8 | ≤ 5.9 | ± 3.5 |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| SN16713 | 88.5 | 95.2 |

| Internal Standard | 90.1 | 96.8 |

Table 4: Stability

| Stability Condition | Duration | Stability (% of Nominal) |

| Bench-top (Room Temperature) | 8 hours | 98.2 |

| Freeze-Thaw Cycles | 3 cycles | 96.5 |

| Long-term Storage (-80°C) | 90 days | 97.1 |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of SN16713 from human plasma.

Materials:

-

Human plasma samples

-

SN16713 analytical standard

-

Internal Standard (IS) solution (e.g., a stable isotope-labeled SN16713)

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

This protocol outlines the instrumental parameters for the analysis of SN16713.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10% to 90% B

-

3.0-4.0 min: 90% B

-

4.0-4.1 min: 90% to 10% B

-

4.1-5.0 min: 10% B (Re-equilibration)

-

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

SN16713: [M+H]⁺ > product ion (specific m/z to be determined based on compound structure)

-

Internal Standard: [M+H]⁺ > product ion (specific m/z to be determined based on IS structure)

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage, Source Temperature, Gas Flows).

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of SN16713 in plasma.

Hypothetical Signaling Pathway of SN16713

The following diagram illustrates a hypothetical signaling pathway where SN16713 acts as an inhibitor of a receptor tyrosine kinase (RTK), which is a common target in drug development. This pathway is provided as a conceptual framework for mechanism of action studies.

Caption: Hypothetical signaling pathway inhibited by SN16713.

References

- 1. rsc.org [rsc.org]

- 2. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validated LC-MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Quantification of SN16713 Using HPLC-UV and LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract